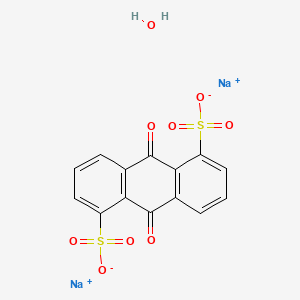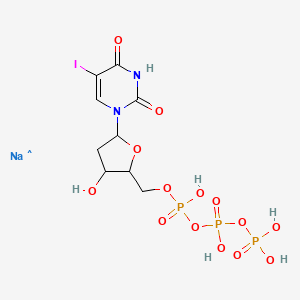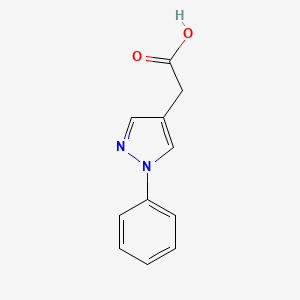
3-(1H-pyrazol-1-ylmethyl)benzylamine
Vue d'ensemble
Description
3-(1H-pyrazol-1-ylmethyl)benzylamine, also known as 3-PBA, is an organic compound that is commonly used in research laboratories. It is a white, water-soluble powder with a molecular weight of 181.24 g/mol. 3-PBA is a derivative of pyrazole, a five-membered heterocyclic ring composed of nitrogen, carbon, and hydrogen atoms. It is a versatile compound that is used in many different types of scientific research and applications.
Applications De Recherche Scientifique
3-(1H-pyrazol-1-ylmethyl)benzylamine is used in a variety of scientific research applications. It is commonly used as a reagent in organic synthesis, as it is a versatile and easily synthesized compound. It is also used in the synthesis of pharmaceuticals, as it can be used to create a wide range of active pharmaceutical ingredients (APIs). In addition, it is used in the synthesis of polymers and other materials, as well as in the development of biosensors.
Mécanisme D'action
The mechanism of action of 3-(1H-pyrazol-1-ylmethyl)benzylamine is not fully understood. However, it is believed to act as a proton donor, donating a proton to an acceptor molecule. This proton donation can then lead to the formation of a new bond, allowing for the synthesis of new compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(1H-pyrazol-1-ylmethyl)benzylamine are not fully understood. However, it is believed to have some effect on the metabolism of fatty acids, as it has been shown to increase the rate of fatty acid oxidation in vitro. It has also been shown to have an effect on the metabolism of glucose, as it has been shown to increase the rate of glucose uptake in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
3-(1H-pyrazol-1-ylmethyl)benzylamine has several advantages when used in laboratory experiments. It is a versatile compound that can be used in a variety of different reactions and applications. It is also relatively inexpensive and easily synthesized. However, there are some limitations to its use in laboratory experiments. It is not very stable, and can decompose easily when exposed to heat or light. In addition, it can react with other compounds, which can lead to unwanted side reactions.
Orientations Futures
There are a number of potential future directions for the use of 3-(1H-pyrazol-1-ylmethyl)benzylamine. One potential application is in the development of new drugs and therapies, as it could be used as a reagent to create active pharmaceutical ingredients. It could also be used in the development of new materials, such as polymers and other materials. In addition, it could be used in the development of biosensors and other devices. Finally, it could be used in the development of new analytical techniques, such as chromatography and mass spectrometry.
Propriétés
IUPAC Name |
[3-(pyrazol-1-ylmethyl)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c12-8-10-3-1-4-11(7-10)9-14-6-2-5-13-14/h1-7H,8-9,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKFHMAZBNKKNMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)CN2C=CC=N2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50586309 | |
| Record name | 1-{3-[(1H-Pyrazol-1-yl)methyl]phenyl}methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50586309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
562803-76-3 | |
| Record name | 1-{3-[(1H-Pyrazol-1-yl)methyl]phenyl}methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50586309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,8,9-Trimethyl-2,5,8,9-tetraaza-1-phosphabicyclo[3.3.3]undecane hydrochloride](/img/structure/B1612375.png)







![2-{[1-(3-Methylphenyl)-1H-tetrazol-5-YL]thio}propanoic acid](/img/structure/B1612387.png)
![[4-(2-Methoxyphenyl)oxan-4-yl]methanamine](/img/structure/B1612388.png)

![2-[(4-Methoxyphenyl)methyl]-1,3,3-trimethylpiperidin-4-one](/img/structure/B1612390.png)

